6-Fluoro-3-methoxypyridin-2-amine
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Overview
Description
6-Fluoro-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7FN2O . It has a molecular weight of 142.13 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves multi-component reactions . For example, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C6H7FN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9)
. This indicates that the molecule consists of a pyridine ring with a fluoro group at the 6-position, a methoxy group at the 3-position, and an amino group at the 2-position . Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 267.9±35.0 °C at 760 mmHg . The compound is a liquid at room temperature .Scientific Research Applications
Antitumor Agents Synthesis
A series of studies focused on the development of novel antitumor agents by modifying the structure of 6-fluoro-3-methoxypyridin-2-amine derivatives. These modifications aimed to explore structure-activity relationships and enhance cytotoxic activity against tumor cell lines. In particular, derivatives like 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids were investigated for their antitumor potential. The modifications involved altering the fluorine position and introducing different substituents at specific positions, aiming to identify compounds with potent cytotoxic activity and favorable properties for further development as antitumor agents. Notably, some derivatives demonstrated significant cytotoxic activity, comparable to established treatments like etoposide, making them promising candidates for further development (Tsuzuki et al., 2004).
Fluorescent Labeling and Probes
Another application area is the use of this compound derivatives as fluorescent labeling reagents and probes. For example, a novel fluorophore exhibiting strong fluorescence in a wide pH range of aqueous media was developed for biomedical analysis. This compound, derived from 6-methoxy-4-quinolone, showcased remarkable fluorescence stability and was applied as a fluorescent labeling reagent for carboxylic acids, demonstrating potential in sensitive detection methods (Hirano et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon–carbon bonds .
Action Environment
It’s worth noting that similar compounds have been used in reactions that are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
6-fluoro-3-methoxypyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNJPNWAOVOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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